molecular formula C6H6N4OS B1654392 6-Methylsulfanyl-3,7-dihydropurin-2-one CAS No. 22514-96-1

6-Methylsulfanyl-3,7-dihydropurin-2-one

Cat. No.: B1654392
CAS No.: 22514-96-1
M. Wt: 182.21 g/mol
InChI Key: GSIUARFGUJCVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylsulfanyl-3,7-dihydropurin-2-one is a purine derivative characterized by a methylsulfanyl (-SMe) substituent at the 6-position and a ketone group at the 2-position. Its structure combines the planar purine core with a sulfur-containing alkyl group, conferring unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to nucleobases, suggesting possible roles in enzyme inhibition or nucleic acid analog design .

Properties

CAS No.

22514-96-1

Molecular Formula

C6H6N4OS

Molecular Weight

182.21 g/mol

IUPAC Name

6-methylsulfanyl-3,7-dihydropurin-2-one

InChI

InChI=1S/C6H6N4OS/c1-12-5-3-4(8-2-7-3)9-6(11)10-5/h2H,1H3,(H2,7,8,9,10,11)

InChI Key

GSIUARFGUJCVDW-UHFFFAOYSA-N

SMILES

CSC1=NC(=O)NC2=C1NC=N2

Canonical SMILES

CSC1=NC(=O)NC2=C1NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Features Potential Applications/Interactions
6-Methylsulfanyl-3,7-dihydropurin-2-one 6-SMe, 2-ketone High lipophilicity; reactive SMe group may act as a leaving group Enzyme inhibition, redox-active systems
Isoguanine (6-amino-1,7-dihydropurin-2-one) 6-NH₂, 2-ketone Forms cation-stabilized quartets/pentamers via H-bonding Nucleic acid analogs, supramolecular chemistry
2-Amino-3,7-dimethyl-6H-purin-6-one 2-NH₂, 3,7-dimethyl Steric hindrance from dimethyl groups; reduced solubility in polar solvents Prodrug design, hydrophobic interactions
6-(7H-Purin-6-ylmethylsulfanyl)-7H-purine 6-(purinylmethyl-S) Bulky substituent; dual sulfur atoms may enhance metal chelation Anticancer agents, metalloenzyme targeting
6-[(3-Methylphenyl)sulfanylmethyl]pteridine-2,4-diamine Aromatic-SMe, 2,4-NH₂ Conjugated aromatic system; enhanced π-π stacking Fluorescent probes, DNA intercalation

Detailed Analysis

Substituent Reactivity and Electronic Effects The methylsulfanyl group in 6-Methylsulfanyl-3,7-dihydropurin-2-one is electron-donating via sulfur’s lone pairs, which may stabilize radical intermediates or facilitate nucleophilic substitution reactions. In contrast, the amino group in isoguanine enables strong hydrogen bonding, driving self-assembly into quartets or pentamers in the presence of cations like K⁺ or Na⁺ . The dimethyl groups in 2-amino-3,7-dimethyl-6H-purin-6-one introduce steric bulk, likely reducing enzymatic recognition compared to the parent compound .

Solubility and Lipophilicity 6-Methylsulfanyl-3,7-dihydropurin-2-one is less polar than isoguanine (logP ~1.5 vs. ~-0.5 estimated), favoring passive diffusion across lipid membranes.

Biological Interactions Isoguanine’s ability to form non-canonical nucleic acid structures (e.g., pentamers) suggests utility in synthetic biology, whereas the SMe group in 6-Methylsulfanyl-3,7-dihydropurin-2-one could enhance interactions with cysteine-rich enzyme active sites . The aromatic sulfanylmethyl group in 6-[(3-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine () may enable intercalation into DNA or RNA, a property less pronounced in aliphatic SMe derivatives .

Synthetic Versatility

  • The SMe group’s susceptibility to oxidation or displacement makes 6-Methylsulfanyl-3,7-dihydropurin-2-one a versatile intermediate for synthesizing disulfides or thioether-linked conjugates. In contrast, the dimethyl groups in ’s compound limit further functionalization .

Research Findings and Implications

  • Isoguanine’s supramolecular behavior () highlights the critical role of substituent polarity in molecular self-assembly, a property absent in 6-Methylsulfanyl-3,7-dihydropurin-2-one due to its non-polar SMe group.
  • Aromatic sulfanylmethyl derivatives () demonstrate fluorescence properties, positioning them as candidates for bioimaging or diagnostic tools .

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